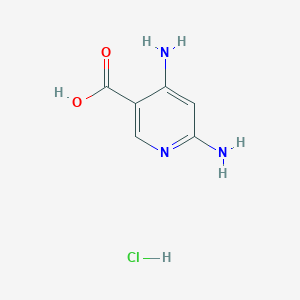

4,6-Diaminopyridine-3-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-Diaminopyridine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2445786-51-4 . It has a molecular weight of 189.6 . The IUPAC name for this compound is 4,6-diaminonicotinic acid hydrochloride . It is typically stored at room temperature and comes in the form of a powder .

Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature. For instance, the synthesis of imidazopyridines from carboxylic acid and 2,3-diaminopyridine or 3,4-diaminopyridine in polyphosphoric acid (PPA) as a dehydrating agent at an elevated temperature has been reported .Molecular Structure Analysis

The Inchi Code for 4,6-Diaminopyridine-3-carboxylic acid hydrochloride is 1S/C6H7N3O2.ClH/c7-4-1-5(8)9-2-3(4)6(10)11;/h1-2H,(H,10,11)(H4,7,8,9);1H . The InChI key is LICDRXJEOGSSSR-UHFFFAOYSA-N .Applications De Recherche Scientifique

Functionalization Reactions and Molecular Synthesis

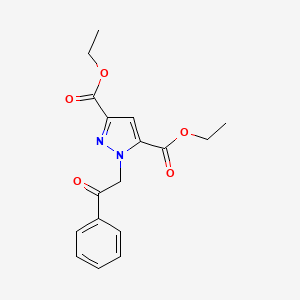

Research by Yıldırım, Kandemirli, and Demir (2005) investigated the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and its acid chloride with 2,3-Diaminopyridine. They explored the reaction mechanisms and product formation, revealing the compound's role in synthesizing novel molecular structures with potential applications in material science and pharmacology (Yıldırım et al., 2005).

Structural Characterization and Supramolecular Chemistry

Gao et al. (2015) provided insight into the structural characteristics of organic salts assembled from 2,6-diaminopyridine with various carboxylic acids. Through X-ray diffraction analysis and other spectroscopic methods, they elucidated the supramolecular arrangements, highlighting the compound's versatility in forming diverse crystal structures and its implications for understanding molecular interactions and designing new materials (Gao et al., 2015).

Proton Transfer Mechanisms

Ton and Bolte (2012) studied the proton transfer in 2,6-diaminopyridinium 4-hydroxypyridin-1-ium-2,6-dicarboxylate, demonstrating the compound's utility in probing intra- and intermolecular proton transfer processes. Their work contributes to a deeper understanding of the chemical behavior of pyridine derivatives in different molecular environments, which is crucial for the development of catalysts, sensors, and pharmaceuticals (Ton & Bolte, 2012).

Molecular Interactions and Binding Studies

Research by Xu and Wang (2015) on novel thermally cross-linked polyimide membranes for ethanol dehydration via pervaporation highlighted the compound's role in enhancing membrane performance. By synthesizing carboxyl-containing polyimides and evaluating their separation capabilities, the study sheds light on the potential of 4,6-Diaminopyridine-3-carboxylic acid derivatives in improving industrial separation processes and materials engineering (Xu & Wang, 2015).

Corrosion Inhibition Studies

Qiang et al. (2016) explored the synergistic effect of tartaric acid with 2,6-diaminopyridine on the corrosion inhibition of mild steel in HCl solutions. Their findings contribute to the development of more effective and environmentally friendly corrosion inhibitors, demonstrating the compound's application in materials science and industrial maintenance (Qiang et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

4,6-diaminopyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.ClH/c7-4-1-5(8)9-2-3(4)6(10)11;/h1-2H,(H,10,11)(H4,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICDRXJEOGSSSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3-methoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2794849.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2794856.png)

![N-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2794859.png)

![Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2794860.png)

![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2794862.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2794863.png)

![4-Methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine](/img/structure/B2794864.png)

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(neopentyloxy)pyridine](/img/structure/B2794867.png)

![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2794869.png)